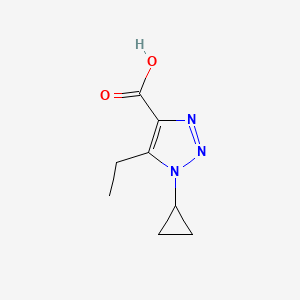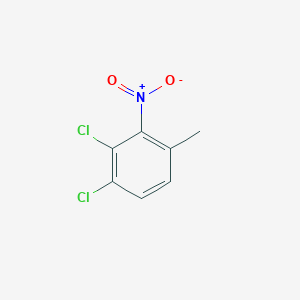
3,4-Dimethylpiperidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylpiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C₈H₁₄ClNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpiperidine-1-carbonyl chloride typically involves the reaction of 3,4-dimethylpiperidine with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction can be represented as follows:
3,4-Dimethylpiperidine+Thionyl chloride→3,4-Dimethylpiperidine-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,4-dimethylpiperidine and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)
Catalysts: Base catalysts like triethylamine (TEA) or pyridine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
3,4-Dimethylpiperidine-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethylpiperidine-1-carbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethylpiperidine-1-carbonyl chloride
- 4-Methylpiperidine-1-carbonyl chloride
- 2,6-Dimethylpiperidine-1-carbonyl chloride
Uniqueness
3,4-Dimethylpiperidine-1-carbonyl chloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound for synthesizing specific derivatives that may not be easily accessible using other piperidine derivatives .
Propiedades
Fórmula molecular |
C8H14ClNO |
|---|---|
Peso molecular |
175.65 g/mol |
Nombre IUPAC |
3,4-dimethylpiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C8H14ClNO/c1-6-3-4-10(8(9)11)5-7(6)2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
WOECGNCZCOVPNI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-2-[(pyridin-4-ylmethyl)amino]pentan-1-ol](/img/structure/B13304872.png)






![N-[2-(Thiophen-2-yl)ethyl]thian-4-amine](/img/structure/B13304924.png)

![2,7-Diethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13304932.png)

